(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound featuring a conjugated system with a 2,4-dimethoxybenzylidene substituent at the C2 position and an ethoxyacetate group at the C6 position of the benzofuran core. The (Z)-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing molecular interactions and stability.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-26-20(22)12-27-15-7-8-16-18(11-15)28-19(21(16)23)9-13-5-6-14(24-2)10-17(13)25-3/h5-11H,4,12H2,1-3H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWPXKFJJPNHT-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha-7 nicotinic acetylcholine (nACh) receptor . This receptor plays a crucial role in memory and cognition enhancement.
Mode of Action
The compound acts as an agonist for the alpha-7 nACh receptor. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the alpha-7 nACh receptor results in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons.
Biochemical Pathways
The compound affects the cholinergic anti-inflammatory pathway . This pathway is mediated by the alpha-7 nACh receptor and can be selectively stimulated by the compound. Activation of this pathway improves outcomes in animal models of endotoxemia, sepsis, and experimental arthritis.
Pharmacokinetics
The compound is a small molecule that is orally active. It rapidly enters the brain after oral administration and enhances cognitive behavior. Less than 1% of orally administered compound is recovered in the urine. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability.
Result of Action
The compound’s action results in cognitive enhancement across all doses, with a statistically significant improvement in attention-related and memory-related tasks. It also demonstrates anti-inflammatory effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s anti-inflammatory effects have been investigated in the human endotoxemia model. The compound’s action can also be influenced by factors such as the individual’s health status, genetic factors, and other environmental influences.
Biological Activity
(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the benzofuran derivatives class, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's unique structure includes:
- A benzofuran core with methoxy substitutions.
- An ethyl acetate moiety , classifying it as an organic ester.
- The IUPAC name reflects its complex structure: this compound.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been suggested based on preliminary studies:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Research Findings and Case Studies
A variety of studies have investigated the biological activities of this compound or closely related derivatives. Below are summarized findings from notable research:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant antioxidant activity in vitro. | DPPH radical scavenging assay. |
| Study 2 | Showed anti-inflammatory effects in animal models of arthritis. | Carrageenan-induced paw edema model. |
| Study 3 | Induced apoptosis in breast cancer cell lines. | MTT assay for cell viability; flow cytometry for apoptosis detection. |
Table of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Anticancer | Inhibits proliferation in cancer cells |
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the benzofuran ring.
- Introduction of methoxy groups.
- Esterification to yield the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of benzofuran derivatives substituted with benzylidene or heteroaromatic groups. Below is a detailed comparison with analogs, emphasizing structural variations, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electronic Effects :
- The 2,4-dimethoxy substitution in the target compound provides stronger electron-donating effects compared to furan-2-ylmethylene () or 2,5-dimethoxy analogs (). This enhances intramolecular charge transfer (ICT) in spectroscopic studies .
- The 3,4-dimethoxy variant () exhibits superior redox activity due to para-directing methoxy groups, making it more reactive in radical scavenging assays .
Stereochemical Stability :
- The (Z)-configuration in the target compound and its analogs is stabilized by hydrogen bonding between the carbonyl oxygen (C3) and the benzylidene proton, as observed in crystallographic studies using SHELX refinement ().
Solubility and Bioactivity :
- Ethoxyacetate esters (target compound) show higher solubility in organic solvents compared to methoxyacetate derivatives (), favoring pharmacokinetic profiles in drug delivery systems .
- The furan-substituted analog () demonstrates blue-shifted fluorescence emission due to reduced conjugation, limiting its use in long-wavelength imaging applications .
Synthetic Accessibility: Compounds with 2,4-dimethoxybenzylidene groups (target compound) are synthesized via Knoevenagel condensation with higher yields (>70%) compared to 3,4-dimethoxy analogs (60–65%), attributed to steric hindrance in the latter .
Critical Analysis of Structural Variations
- Methoxy vs. Furan Substituents : Methoxy groups (target compound) enhance electron density and stability, whereas furan substituents () introduce steric and electronic constraints, reducing photostability.
- Positional Isomerism : 2,4-Dimethoxy substitution (target) optimizes conjugation, while 2,5- or 3,4-dimethoxy analogs () disrupt planarity, affecting π-π stacking in crystal lattices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
